1-Bromo-2-ethoxy-3,5-difluorobenzene
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Overview
Description
1-Bromo-2-ethoxy-3,5-difluorobenzene is an organic compound with the molecular formula C8H7BrF2O. It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and ethoxy groups attached to a benzene ring. This compound is of interest in various fields of scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-ethoxy-3,5-difluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-ethoxy-3,5-difluorobenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-ethoxy-3,5-difluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Aromatic Substitution: The compound can participate in further electrophilic substitution reactions, where the ethoxy and fluorine groups direct incoming electrophiles to specific positions on the benzene ring.
Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can target the bromine atom or the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or acyl chlorides in the presence of Lewis acids like aluminum chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride for selective reductions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield an aniline derivative, while oxidation of the ethoxy group could produce an aldehyde or carboxylic acid.
Scientific Research Applications
1-Bromo-2-ethoxy-3,5-difluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated aromatic compounds.
Medicine: It serves as a building block in the synthesis of potential drug candidates, especially those targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 1-bromo-2-ethoxy-3,5-difluorobenzene in chemical reactions typically involves the formation of reactive intermediates such as benzenonium ions in electrophilic aromatic substitution. The presence of electron-withdrawing fluorine atoms and the electron-donating ethoxy group influences the reactivity and orientation of the compound in these reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological studies or receptor binding in medicinal chemistry .
Comparison with Similar Compounds
1-Bromo-2-ethoxy-3,5-difluorobenzene can be compared with other halogenated aromatic compounds:
1-Bromo-2,3-difluorobenzene: Lacks the ethoxy group, making it less versatile in certain synthetic applications but useful in the synthesis of specific fluorinated intermediates.
1-Bromo-3,5-difluorobenzene: Similar structure but without the ethoxy group, leading to different reactivity and applications.
4-Bromo-1,2-difluorobenzene: Different substitution pattern on the benzene ring, affecting its chemical properties and uses.
The uniqueness of this compound lies in its combination of bromine, fluorine, and ethoxy groups, which confer distinct reactivity and make it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
1-bromo-2-ethoxy-3,5-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-2-12-8-6(9)3-5(10)4-7(8)11/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCJLVWCOPSPCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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